AM-679 AM-679 AM-679 is a drug that acts as a moderately potent agonist for the cannabinoid receptors. AM-679 is a 5-lipoxygenase-activating protein inhibitor.
Brand Name: Vulcanchem
CAS No.: 1206880-66-1
VCID:
InChI: InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I
Molecular Formula: C20H20INO
Molecular Weight: 417.28

AM-679

CAS No.: 1206880-66-1

Inhibitors

VCID:

Molecular Formula: C20H20INO

Molecular Weight: 417.28

Purity: >98% (or refer to the Certificate of Analysis)

AM-679 - 1206880-66-1

CAS No. 1206880-66-1
Product Name AM-679
Molecular Formula C20H20INO
Molecular Weight 417.28
IUPAC Name (2-iodophenyl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3
Standard InChIKey GAJBHYUAJOTAEW-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I
Appearance Solid powder
Description AM-679 is a drug that acts as a moderately potent agonist for the cannabinoid receptors. AM-679 is a 5-lipoxygenase-activating protein inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AM-679; AM 679; AM679; UNII-65KJ8P7M9D; CHEMBL595092; SCHEMBL503239; 65KJ8P7M9D;
Reference 1: Jankovics P, Váradi A, Tölgyesi L, Lohner S, Németh-Palotás J, Balla J. Detection and identification of the new potential synthetic cannabinoids 1-pentyl-3-(2-iodobenzoyl)indole and 1-pentyl-3-(1-adamantoyl)indole in seized bulk powders in Hungary. Forensic Sci Int. 2012 Jan 10;214(1-3):27-32. doi: 10.1016/j.forsciint.2011.07.011. Epub 2011 Aug 2. PubMed PMID: 21813254.
2: Stock N, Baccei C, Bain G, Broadhead A, Chapman C, Darlington J, King C, Lee C, Li Y, Lorrain DS, Prodanovich P, Rong H, Santini A, Zunic J, Evans JF, Hutchinson JH, Prasit P. 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5 -methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid (AM679)--a potent FLAP inhibitor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):213-7. doi: 10.1016/j.bmcl.2009.10.131. Epub 2009 Oct 31. PubMed PMID: 19914828.
PubChem Compound 57458891
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator